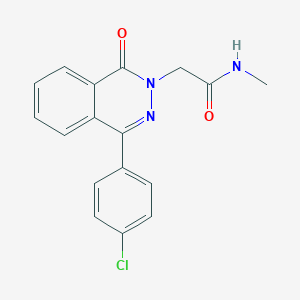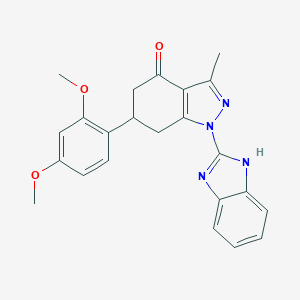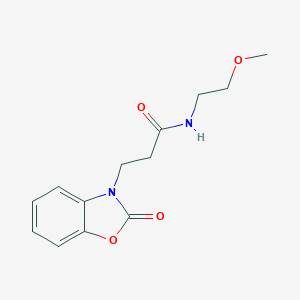
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as MOE-BIA 10-2474, is a small molecule that was developed as a painkiller by the French pharmaceutical company Biotrial. However, the drug was withdrawn from clinical trials after a fatal incident in 2016. Despite the tragic outcome, MOE-BIA 10-2474 remains a subject of scientific interest due to its unique chemical structure and potential therapeutic applications. In
作用机制
The mechanism of action of N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 involves the inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the body. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids, leading to pain relief and mood enhancement. However, the exact mechanism of action of this compound 10-2474 is not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and physiological effects:
This compound 10-2474 has been shown to have biochemical and physiological effects on the body. In preclinical studies, the drug has been found to reduce pain and anxiety in animal models. However, the drug has also been associated with adverse effects, such as neurotoxicity and liver damage. The exact mechanisms of these adverse effects are not fully understood, and further research is needed to elucidate the safety profile of this compound 10-2474.
实验室实验的优点和局限性
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has several advantages and limitations for lab experiments. The drug is a potent inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, the drug has also been associated with adverse effects, such as neurotoxicity and liver damage, which may limit its use in certain experiments. Additionally, the complex synthesis method of this compound 10-2474 may make it difficult to obtain in large quantities, further limiting its use in experiments.
未来方向
For research on N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 may include further studies on its mechanism of action, safety profile, and potential therapeutic applications. Additionally, the development of new inhibitors of FAAH may lead to the discovery of safer and more effective painkillers and mood enhancers.
合成方法
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 is a complex organic compound that requires a multi-step synthesis process. The initial step involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The second step involves the reaction of 2-chlorobenzoic acid with 2-aminoethanol to form 2-(2-hydroxyethoxy)benzoic acid. The third step involves the reaction of 2-(2-hydroxyethoxy)benzoic acid with phosphorus oxychloride to form 2-chloro-1,3-benzoxazole. The final step involves the reaction of 2-chloro-1,3-benzoxazole with 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to form this compound 10-2474.
科学研究应用
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide 10-2474 has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression. The drug is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, this compound 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and mood enhancement.
属性
IUPAC Name |
N-(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-7-14-12(16)6-8-15-10-4-2-3-5-11(10)19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWDXUSNFHUWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

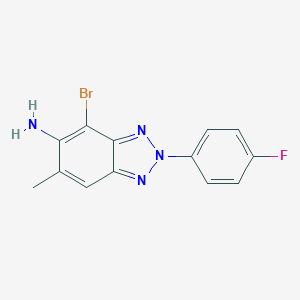
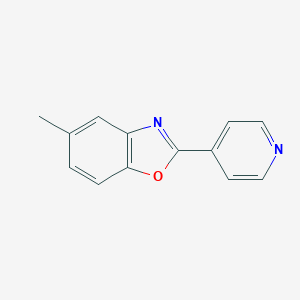

![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B370541.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-ethylbenzamide](/img/structure/B370546.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B370559.png)
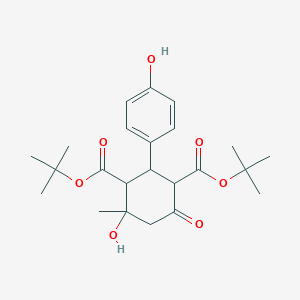
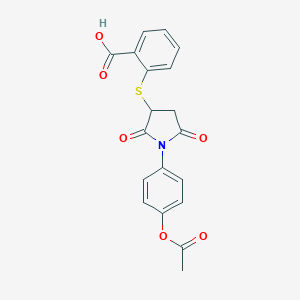
![1-(4-butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B370594.png)
![N-tert-butyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B370598.png)
![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B370606.png)
![N-butyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B370611.png)
